Ethyl 3-(3-amino-2-methylphenyl)propanoate
Overview
Description
Scientific Research Applications
Crystal Structure and Interactions
Ethyl 3-(3-amino-2-methylphenyl)propanoate's applications in scientific research primarily involve its utilization in understanding crystal packing and molecular interactions. Zhang et al. (2011) examined ethyl derivatives showcasing N⋯π and O⋯π interactions, which are rare nonhydrogen bonding interactions forming distinct crystal structures. These interactions play a crucial role in the assembly of molecular crystals, providing insights into the design of new materials with desired properties (Zhang et al., 2011).
Synthetic Methodologies
A significant application of this compound is in the synthesis of complex molecules. Nagel et al. (2011) presented a short and effective method to synthesize this compound, showcasing its importance in organic synthesis and chemical research. The methodology employs a tandem Knoevenagel condensation/alkylidene reduction, highlighting the compound's versatility and potential as a building block in organic chemistry (Nagel, Radau, & Link, 2011).
Pharmacological Studies
While direct studies on this compound are limited, related compounds have been investigated for pharmacological applications. For example, research on N-alkyl-arterenols, including ethyl variants, explores their pharmacological effects, providing a basis for the study of this compound in similar contexts (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).
Material Science
In the realm of material science, the compound's derivatives have been examined for their potential in creating new materials. Trejo-Machin et al. (2017) explored phloretic acid, structurally related to this compound, as a renewable building block for polybenzoxazine, highlighting the compound's potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Properties
IUPAC Name |
ethyl 3-(3-amino-2-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUKUHXGZYOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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